molecular formula C20H24N2OS B2633356 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide CAS No. 898459-06-8

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2633356
CAS No.: 898459-06-8
M. Wt: 340.49
InChI Key: BSBIWFUNXFWYGQ-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indoline and thiophene intermediates, followed by their coupling with a cyclopentanecarboxamide moiety. Common reagents used in these reactions include:

  • Indoline
  • Thiophene-2-carboxaldehyde
  • Cyclopentanecarboxylic acid
  • Coupling agents such as EDCI or DCC
  • Catalysts like palladium or copper complexes

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(indolin-1-yl)ethyl)cyclopentanecarboxamide
  • N-(2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide
  • Indolin-1-yl derivatives
  • Thiophen-2-yl derivatives

Uniqueness

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of indoline and thiophene moieties within a single molecule, which may confer distinct chemical and biological properties compared to its individual components or other similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c23-20(16-7-1-2-8-16)21-14-18(19-10-5-13-24-19)22-12-11-15-6-3-4-9-17(15)22/h3-6,9-10,13,16,18H,1-2,7-8,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBIWFUNXFWYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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